![molecular formula C23H23ClN4O2S B295754 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295754.png)
6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the NF-κB pathway, which plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The compound has also been found to inhibit the activity of certain enzymes involved in oxidative stress and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant anti-inflammatory and antioxidant effects. It has been found to reduce the levels of inflammatory cytokines and reactive oxygen species in various cell lines and animal models. The compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potent anti-inflammatory and antioxidant effects, as well as its potential anticancer properties. However, the compound has certain limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the development of novel synthetic methods for the compound and its derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound with significant potential in the field of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and potential applications in various areas of medicine.
Synthesis Methods
The synthesis of 6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-chlorobenzaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting product is then reacted with 2-heptyl-4,5-diamino-1,3-thiazole to obtain the final compound.
Scientific Research Applications
The compound has been found to have potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
properties
Molecular Formula |
C23H23ClN4O2S |
---|---|
Molecular Weight |
455 g/mol |
IUPAC Name |
(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23ClN4O2S/c1-2-3-4-5-6-11-20-27-28-21(25)17(22(29)26-23(28)31-20)14-15-12-13-19(30-15)16-9-7-8-10-18(16)24/h7-10,12-14,25H,2-6,11H2,1H3/b17-14-,25-21? |
InChI Key |
YWCWQAJXCMKCEG-GSLRTKOCSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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